molecular formula C17H16ClN B12793080 1-Benzyl-2-methylquinolinium chloride CAS No. 68784-95-2

1-Benzyl-2-methylquinolinium chloride

Cat. No.: B12793080
CAS No.: 68784-95-2
M. Wt: 269.8 g/mol
InChI Key: BELVPZCHFHNMFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-methylquinolinium chloride is a quaternary ammonium salt with the molecular formula C17H16ClN. It is known for its applications as a cationic surfactant and has notable properties such as solubility in water and stability under various conditions . This compound is used in various industrial and scientific applications due to its unique chemical structure and properties.

Preparation Methods

1-Benzyl-2-methylquinolinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of quinoline with benzyl chloride in the presence of a base, followed by methylation. The reaction conditions typically include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-2-methylquinolinium chloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-2-methylquinolinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: This compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form complexes with various drugs.

    Industry: It is used as an antistatic agent, emulsifier, and dispersant in various industrial processes

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylquinolinium chloride involves its interaction with cellular membranes and proteins. As a cationic surfactant, it can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, potentially inhibiting their function or altering their structure .

Comparison with Similar Compounds

1-Benzyl-2-methylquinolinium chloride can be compared with other quaternary ammonium salts such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct properties such as enhanced solubility and stability, making it suitable for specialized applications.

Properties

CAS No.

68784-95-2

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

1-benzyl-2-methylquinolin-1-ium;chloride

InChI

InChI=1S/C17H16N.ClH/c1-14-11-12-16-9-5-6-10-17(16)18(14)13-15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI Key

BELVPZCHFHNMFQ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.